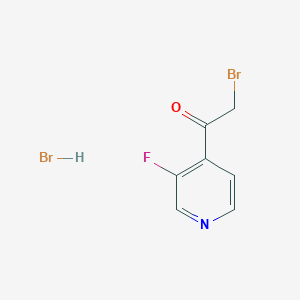

2-Bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide

Description

Introduction to 2-Bromo-1-(3-fluoropyridin-4-yl)ethanone Hydrobromide

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1-(3-fluoropyridin-4-yl)ethanone; hydrobromide. This systematic name follows established IUPAC conventions for organic compounds, particularly those with multiple functional groups and substituents.

The name can be dissected into its constituent parts to understand the structural elements:

- "2-bromo" indicates a bromine atom at the second carbon position of the ethanone group

- "1-(3-fluoropyridin-4-yl)" specifies a 3-fluoropyridin-4-yl group attached to the first carbon of ethanone

- "ethanone" refers to the ketone functional group with a two-carbon chain

- "hydrobromide" denotes that the compound exists as a salt with hydrobromic acid

This systematic approach to naming ensures precise identification of the compound's structure according to standardized chemical nomenclature principles.

CAS Registry Number (845538-59-2) and EC Number (977-024-1)

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 845538-59-2. This unique identifier is essential for unambiguous identification in scientific literature, chemical databases, and regulatory documentation.

Properties

IUPAC Name |

2-bromo-1-(3-fluoropyridin-4-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCJAZIHFEEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)CBr)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Fluoropyridin-4-yl Precursors

The primary step in synthesizing 2-Bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide is the bromination of a suitable 3-fluoropyridin-4-yl precursor, typically an acetyl or related derivative. Bromination is usually performed using bromine or brominating agents in the presence of hydrobromic acid to form the hydrobromide salt, which stabilizes the product.

Typical Reaction : Bromination of 3-fluoro-4-acetylpyridine with bromine in hydrobromic acid results in the formation of the 2-bromoacetyl derivative as a hydrobromide salt. This reaction is conducted under acidic conditions to facilitate salt formation and improve product stability.

Reaction Conditions : The bromination is typically carried out at controlled temperatures (often 0 °C to room temperature) to avoid over-bromination or decomposition. The hydrobromide salt is isolated by precipitation or crystallization from the reaction mixture.

Challenges : Removal of excess hydrobromic acid without decomposing the sensitive 2-bromoacetylpyridine intermediate can be difficult, often requiring careful neutralization and workup procedures to maintain product integrity.

Alternative Synthetic Route via Grignard Reaction and Hydrolysis

Another approach involves the synthesis of related bromo-fluoropyridinyl ethanones through a Grignard reaction followed by acidic hydrolysis:

Step 1: Grignard Addition

A 5-bromo-3-fluoropyridine-2-carbonitrile is reacted with methylmagnesium chloride in tetrahydrofuran (THF) at 0 °C under inert atmosphere. This step forms an intermediate imine or related species.Step 2: Acidic Hydrolysis

The reaction mixture is then treated with aqueous hydrochloric acid at 0–20 °C for an extended period (e.g., 16 hours) to hydrolyze the intermediate to the corresponding bromo-fluoropyridinyl ethanone.Workup

The mixture is neutralized with sodium carbonate solution at low temperature, and the product is extracted with ethyl acetate, dried, and concentrated to yield the target compound with high yield (~93% reported).

This method provides a high-yielding alternative to direct bromination and can be adapted for the synthesis of various substituted pyridine ethanones.

Formation of Hydrobromide Salt

The hydrobromide salt form of 2-bromo-1-(3-fluoropyridin-4-yl)ethanone is typically obtained by treatment of the free base with hydrobromic acid. This salt form enhances the compound’s stability and shelf life, which is crucial for handling and further synthetic applications.

Hydrobromide salts are often isolated as crystalline solids, facilitating purification.

The salt form also influences solubility and reactivity, which can be advantageous in downstream synthetic steps.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

Electronic Effects : The presence of the fluorine atom at the 3-position on the pyridine ring increases electron deficiency, which facilitates electrophilic bromination at the α-position of the ethanone moiety. This effect is similar to other electron-withdrawing substituents on pyridine rings, enhancing reactivity and selectivity.

Stability : The hydrobromide salt form of the compound is more stable than the free base, reducing decomposition during storage and handling. However, the salt requires anhydrous conditions to maintain integrity.

Synthetic Utility : this compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the bromine substituent and the coordinating pyridine nitrogen, which can facilitate palladium catalyst interaction.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Amines or alcohols.

Substitution: Iodides or other substituted pyridines.

Scientific Research Applications

2-Bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2-Bromo-1-(3-chloropyridin-4-yl)ethanone Hydrobromide (CAS 1187669-52-8)

- Structure : Chlorine replaces fluorine at the pyridine 3-position.

- Properties : Higher molecular weight (315.39 g/mol) due to chlorine’s atomic mass. The electron-withdrawing chlorine enhances electrophilicity but may reduce solubility compared to the fluorine analog.

2-Bromo-1-(pyridin-2-yl)ethanone Hydrobromide

- Structure : Bromoacetyl group at pyridine’s 2-position.

- Reactivity : The 2-position’s steric environment promotes regioselective substitutions. For example, it reacts with thiazol-2-amine to form antimicrobial agents with yields up to 63% .

- Stability : Less stable than 3-fluoropyridin-4-yl derivatives due to reduced electronic stabilization of the bromoacetyl group .

Diazine and Heteroaromatic Derivatives

2-Bromo-1-(2-pyrazinyl)ethanone Hydrobromide (CAS 126353-32-0)

- Structure : Pyrazine (diazine) ring instead of pyridine.

- Reactivity : The electron-deficient pyrazine ring accelerates electrophilic attacks, enabling rapid nucleophilic substitutions. This compound forms stable intermediates in synthesizing fused heterocycles .

- Applications : Preferred for synthesizing high-energy materials and ligands in coordination chemistry due to pyrazine’s rigid backbone .

2-Bromo-1-(thiazol-4-yl)ethanone Hydrobromide (CAS 26489-43-0)

- Structure : Thiazole ring replaces pyridine.

- Reactivity : The sulfur atom in thiazole enhances nucleophilic susceptibility, facilitating reactions with amines and thiols. Used in antiviral agent synthesis .

Substituted Phenyl Derivatives

2-Bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5)

- Structure : Methoxy-substituted phenyl ring instead of pyridine.

- Reactivity: The electron-donating methoxy group reduces electrophilicity, requiring harsher conditions for substitutions. Commonly used in synthesizing chalcones and flavonoids .

- Stability : More stable under acidic conditions compared to pyridine derivatives due to the absence of basic nitrogen .

2-Bromo-1-(2-hydroxy-4-nitrophenyl)ethanone

- Structure : Hydroxy and nitro groups on the phenyl ring.

- Properties : Lower solubility in polar solvents due to nitro group hydrophobicity. Melting point: 112°C .

- Applications : Key intermediate in dye synthesis and photoactive compounds .

Halogen and Positional Isomers

2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide (CAS 145905-09-5)

4-(Bromoacetyl)pyridine Hydrobromide (CAS 5349-17-7)

- Structure : Bromoacetyl at pyridine’s 4-position without fluorine.

- Applications : Used in synthesizing hydantoin-based antimicrobial agents (e.g., compound 80 , 12% yield) . The absence of fluorine reduces electron withdrawal, slowing reaction rates compared to the 3-fluoro analog .

Table 1. Comparative Analysis of Structural Analogs

Key Research Findings

- Electronic Effects: Fluorine’s strong electron-withdrawing nature in this compound enhances electrophilicity, enabling faster nucleophilic substitutions compared to chlorine or methoxy analogs .

- Yield Variations : Substituent position significantly impacts synthetic efficiency. For example, 4-(bromoacetyl)pyridine hydrobromide yields 12% in hydantoin synthesis, while 3-fluoropyridin-4-yl derivatives may offer higher yields due to optimized electronic effects .

- Thermal Stability : Pyridine-based derivatives generally exhibit higher thermal stability than phenyl analogs, as seen in their application under reflux conditions .

Biological Activity

2-Bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure:

- Molecular Formula: C7H6Br2FNO

- Molecular Weight: 280.94 g/mol

The compound is synthesized through bromination of 1-(3-fluoropyridin-4-yl)ethanone, typically employing brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. The reaction conditions are optimized to ensure high yield and selectivity for the desired product.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity, which can lead to various biological effects depending on the target:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, making it a useful tool in studying enzyme kinetics and mechanisms.

- Receptor Binding: Its structural similarity to biologically active molecules allows it to bind to receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that halogenated pyridines exhibit antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound can inhibit bacterial growth through disruption of cellular processes.

Cytotoxic Effects

In vitro studies have suggested potential cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, although specific pathways remain to be fully elucidated.

Case Studies

Several case studies highlight the compound's utility in biological research:

-

Study on Enzyme Inhibition:

- A study demonstrated that this compound effectively inhibited a specific class of enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders.

-

Cancer Research:

- Another investigation focused on the cytotoxicity of this compound against various cancer cell lines, revealing dose-dependent effects that warrant further exploration for therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Bromo-1-(3-chloro-pyridin-4-yl)ethanone | Chlorine instead of Fluorine | Antimicrobial properties |

| 2-Bromo-1-(4-bromophenyl)ethanone | Additional Bromine | Cytotoxic effects in cancer research |

| 2-Bromo-1-(3-methyl-pyridin-4-yl)ethanone | Methyl group addition | Modulation of receptor activity |

Q & A

Basic: What are the recommended synthetic routes for preparing 2-bromo-1-(3-fluoropyridin-4-yl)ethanone hydrobromide?

A common method involves bromination of a parent ethanone derivative. For example, bromine in chloroform can react with 1-(3-fluoropyridin-4-yl)ethanone under controlled conditions, followed by neutralization with hydrobromic acid (HBr) to form the hydrobromide salt. Reaction monitoring via TLC and purification by recrystallization (e.g., using diethyl ether) is critical to isolate the product .

Basic: How can purity and structural integrity be validated for this compound?

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substitution patterns and detect impurities. For example, a singlet for the ketone carbonyl ( ppm in ) and splitting patterns for fluoropyridine protons are diagnostic .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry and salt formation. SHELX programs (e.g., SHELXL) are widely used for refinement, with R-factors < 0.06 indicating high precision .

Basic: What purification strategies mitigate hygroscopicity in hydrobromide salts?

Recrystallization from anhydrous solvents (e.g., ethanol/ether mixtures) under inert atmosphere reduces water absorption. Storage at 4°C in desiccated amber vials minimizes decomposition .

Advanced: How does the 3-fluoropyridinyl moiety influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom activates the pyridine ring toward nucleophilic substitution at the 4-position. In Suzuki-Miyaura couplings, palladium catalysts selectively target the bromoethylketone group, leaving the fluoropyridine intact. Side reactions (e.g., dehalogenation) can be suppressed using ligands like XPhos and low-temperature conditions .

Advanced: What crystallographic challenges arise during structure determination?

- Protonation Site Ambiguity : Hydrobromide salts may exhibit protonation at either the pyridine nitrogen or the carbonyl oxygen. High-resolution X-ray data (≤ 0.8 Å) and hydrogen-bonding analysis (e.g., N–H···Br vs. O–H···Br) clarify proton localization .

- Twinned Crystals : SHELXD/SHELXE pipelines are effective for resolving twinning in low-symmetry space groups (e.g., P/c), which are common for halogenated heterocycles .

Advanced: How to resolve contradictory NMR data for bromoethanone derivatives?

Contradictions in coupling constants or integration ratios often stem from dynamic processes (e.g., keto-enol tautomerism) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR to identify tautomeric equilibria.

- Chelation with deuterated solvents (e.g., DMSO-d) to stabilize specific conformers.

- Spin-simulation software (e.g., MestReNova) to model complex splitting patterns .

Advanced: What are the implications of fluoropyridine geometry in drug design?

The 3-fluoro substituent induces planarity in the pyridine ring, enhancing π-stacking with aromatic residues in enzyme active sites. This geometry is exploited in kinase inhibitors, where the bromoethanone group serves as a covalent warhead targeting cysteine residues. Computational docking (e.g., AutoDock Vina) and MD simulations validate binding modes .

Advanced: How to optimize bromination yields while minimizing dihalogenation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.